molecular formula C10H13BrO2 B573005 1-Bromo-3-(2-methoxyethoxy)methylbenzene CAS No. 1251156-96-3

1-Bromo-3-(2-methoxyethoxy)methylbenzene

Cat. No. B573005
M. Wt: 245.116
InChI Key: QKVCPDALWVZRAH-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 .


Synthesis Analysis

The synthesis of 1-Bromo-3-(2-methoxyethoxy)methylbenzene involves the use of 2-Bromoethyl methyl ether as a starting reagent . The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone at 15 and 25°C has been investigated .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-(2-methoxyethoxy)methylbenzene is 1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10 (11)7-9/h2-4,7H,5-6,8H2,1H3 . The molecule contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .


Physical And Chemical Properties Analysis

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a liquid at room temperature .

Scientific Research Applications

Catalytic Applications

1-Bromo-3-(2-methoxyethoxy)methylbenzene has been involved in research on liquid-phase oxidation of methylbenzenes. It's been found that using a catalyst system composed of cobalt(II) and copper(II) acetates with sodium bromide can yield high selectivities for benzyl acetates and benzaldehydes. Specifically, a brominated product, 3-bromo-4-methoxytoluene, was obtained in the oxidation of p-methoxytoluene (Okada & Kamiya, 1981).

Fragrance Synthesis

This compound has also been utilized in the synthesis of floral fragrances. A palladium-catalyzed reaction involving 1-bromo-3-(2-methoxyethoxy)methylbenzene led to the creation of valuable floral fragrances, indicating its potential in the fragrance industry (Scrivanti et al., 2008).

Role in Metabolic Processes

In metabolic studies, compounds similar to 1-bromo-3-(2-methoxyethoxy)methylbenzene have been observed as metabolites in biological systems. For instance, bromobenzene metabolizes into various bromothiocatechols in the Hartley guinea pig, which undergo biological methylation (Lertratanangkoon, 1993).

Synthesis of Organic Compounds

The compound has been used in the synthesis of different organic compounds, including 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols, showcasing its utility in the creation of complex organic molecules (Konishi et al., 1999).

Polymer Solar Cells

Research involving derivatives of 1-bromo-3-(2-methoxyethoxy)methylbenzene, like 2-methoxy-(5,8)-dihydronaphthyl-PCBM, has been conducted to improve the performance of polymer solar cells. The study showed that these derivatives could enhance power conversion efficiency, indicating their potential in solar energy technologies (Jin et al., 2016).

Safety And Hazards

This compound is considered hazardous. It is combustible and can cause harm if inhaled, comes into contact with skin, or if swallowed . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

1-bromo-3-(2-methoxyethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVCPDALWVZRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681333
Record name 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-methoxyethoxy)methylbenzene

CAS RN

1251156-96-3
Record name 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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